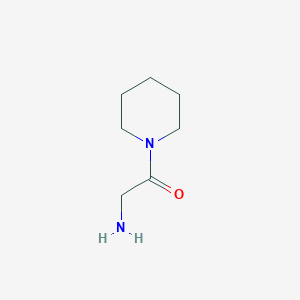

2-Amino-1-piperidin-1-yl-ethanone

Description

Significance of Piperidine (B6355638) Derivatives in Modern Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the development of pharmaceuticals and other biologically active compounds. nih.govencyclopedia.pub Piperidine and its derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubarizona.edu Their prevalence is due to the piperidine scaffold's ability to interact with various biological targets. acs.orgacs.org

The introduction of chiral piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net This has made piperidine-based drug discovery a significant area of research, with thousands of related scientific papers published in recent years. nih.gov The versatility of the piperidine ring allows for the synthesis of a wide array of derivatives, including substituted piperidines and spiropiperidines, through methods like hydrogenation of pyridines and alkene cyclization. nih.gov This structural diversity enables the creation of compounds with a broad spectrum of pharmacological activities, such as antihypertensive, antimalarial, neuroprotective, and antimicrobial effects. researchgate.net

Overview of Ethanone (B97240) Scaffold Relevance in Chemical Synthesis and Biological Systems

The ethanone group, characterized by a ketone functional group (C=O) attached to a methyl group, is a key structural motif in organic chemistry. ontosight.ai This scaffold is not only a component of numerous complex organic molecules but also serves as a versatile intermediate in various synthetic transformations. ontosight.ai For instance, ethanone derivatives are often synthesized through reactions like Friedel-Crafts acylations and can be precursors for more complex molecules. ontosight.ainih.gov

In medicinal chemistry, the ethanone scaffold is present in compounds that exhibit a range of biological activities. ontosight.ai For example, chalcones, which contain a 1,3-diphenyl-2-propen-1-one core, are recognized for their broad applications against various diseases and serve as precursors to flavonoid natural products. mdpi.com The incorporation of various functional groups onto the ethanone framework can lead to compounds with potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial activities. ontosight.ai The reactivity of the ketone group allows for further molecular modifications, making the ethanone scaffold a valuable building block in drug design and discovery. ontosight.ainih.gov

Current Research Landscape and Key Unanswered Questions Pertaining to 2-Amino-1-piperidin-1-yl-ethanone (B2997171)

Current research on this compound primarily focuses on its role as a chemical intermediate and building block in the synthesis of more complex molecules. It is often available in its hydrochloride salt form for research purposes. clearsynth.compopebiotech.com The compound combines the structural features of a piperidine ring and an aminoethanone side chain, making it a valuable precursor for creating a variety of derivatives.

A key area of investigation involves the use of this compound in the synthesis of novel heterocyclic compounds. For example, it can be a starting material for creating derivatives with potential biological activities. nih.gov Researchers are exploring how the primary amine and the piperidine ring can be modified to generate new chemical entities with unique properties.

Despite its utility as a synthetic intermediate, there are several unanswered questions regarding this compound itself. The full extent of its own biological activity is not yet thoroughly understood. While its structural components are present in many bioactive molecules, the specific pharmacological profile of this compound remains an area for further investigation. Key questions include: What are the specific biological targets of this compound, if any? How does the combination of the amino group and the piperidinyl-ethanone structure contribute to its reactivity and potential interactions with biological systems?

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are largely driven by its potential as a versatile synthetic building block. The primary objective of this research is to utilize its structural features to construct more complex and potentially bioactive molecules.

The scope of these investigations includes:

Synthesis of Novel Derivatives: Researchers aim to use the primary amine and the ketone functionality of this compound to create a diverse library of new compounds. This involves reactions such as N-acylation, N-alkylation, and condensation with various electrophiles.

Development of New Synthetic Methodologies: The compound serves as a model substrate for developing and refining new synthetic reactions. This can lead to more efficient and selective ways of creating complex nitrogen-containing heterocycles.

Exploration of Biological Activity: A secondary objective is to screen the newly synthesized derivatives for a wide range of biological activities. Given the prevalence of the piperidine and ethanone scaffolds in medicinal chemistry, there is a strong rationale for exploring the therapeutic potential of these novel compounds. For instance, derivatives are being designed and evaluated as potential inhibitors for kinases like ALK and ROS1. nih.gov

Ultimately, the academic focus on this compound is centered on harnessing its chemical reactivity to expand the toolbox of synthetic chemists and to discover new molecules with potential applications in materials science and medicine.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C7H14N2O |

| PubChem CID | 408822 nih.gov |

| CAS Number (Salt Form) | 5437-48-9 clearsynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQXQAOYDOPPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 Piperidin 1 Yl Ethanone and Its Structural Analogues

Established Synthetic Routes to the 2-Amino-1-piperidin-1-yl-ethanone (B2997171) Core Structure

The formation of the this compound scaffold can be achieved through several established synthetic pathways. These methods often involve the careful orchestration of nucleophilic substitution reactions, multi-step sequences involving precursor modifications, and the use of specific reactive intermediates.

Nucleophilic Substitution and Coupling Reaction Strategies for Ethanone (B97240) Formation

A primary strategy for constructing the ethanone portion of the molecule involves nucleophilic substitution reactions. For instance, a common approach is the reaction of piperidine (B6355638) with a suitable two-carbon electrophile bearing a protected or masked amino group. This can be followed by deprotection to yield the final product.

Another key method is the coupling of a piperidine derivative with a pre-functionalized ethanone synthon. For example, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can be reacted with 1-bromo-2-fluoroethane (B107303) in the presence of a base like potassium carbonate to form the corresponding fluoroethoxy derivative. nih.gov This highlights a nucleophilic substitution approach to elaborate the ethanone side chain.

The table below summarizes a selection of nucleophilic substitution and coupling reactions for ethanone formation.

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Reference |

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 1-bromo-2-fluoroethane | K2CO3, acetonitrile, reflux | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | nih.gov |

| Piperidine | 2-haloacetyl halide (e.g., 2-bromoacetyl bromide) | Base | 2-halo-1-(piperidin-1-yl)ethanone | General Knowledge |

| 2-halo-1-(piperidin-1-yl)ethanone | Ammonia or protected amine | - | This compound | General Knowledge |

This table is for illustrative purposes and may not represent the exact synthesis of the title compound.

Multi-Step Synthesis Pathways Involving Precursor Functionalization

More elaborate synthetic routes often rely on the functionalization of piperidine precursors in a multi-step fashion. d-nb.info These pathways allow for greater control over stereochemistry and the introduction of various substituents. A typical sequence might involve the conjugate addition of a nucleophile to an α,β-unsaturated ketone precursor, followed by chain extension and subsequent transformation of functional groups to introduce the aminoethyl moiety. d-nb.infonih.gov

For example, a synthesis could commence with a protected piperidin-4-one. d-nb.info A conjugate addition of a phenyl nucleophile to a dihydropyridin-4(1H)-one can be performed, followed by a Wittig reaction to introduce a two-carbon chain. d-nb.infonih.gov Subsequent functional group transformations, such as the conversion of an ester to an amine, would complete the synthesis. d-nb.infonih.gov

Utilization of Specific Intermediates in Piperidine Ring Formation (e.g., Diazoacetate Intermediates)

The formation of the piperidine ring itself can be achieved through various methods, including those that utilize specific reactive intermediates. While not directly forming this compound in a single step, these methods are crucial for constructing the core heterocyclic structure.

One such approach involves the use of diazo compounds. For instance, engineered enzymes can catalyze the cyclopropanation of tert-butyl 3-methyleneazetidine-1-carboxylate with ethyl diazoacetate to produce a spirocyclic compound that can serve as a precursor to piperidine derivatives. acs.org Another example is the cyclization of a pyroglutamic acid-derived diazo ketone to form an α-lactam, which can then be reacted with an alkyne to generate a more complex piperidine-containing structure. organic-chemistry.org These methods highlight the utility of diazo chemistry in building the foundational piperidine ring, which can then be further functionalized.

Advanced Synthetic Approaches for Piperidine-Containing Ethanone Derivatives

Modern synthetic chemistry offers a range of advanced techniques for the construction of piperidine-containing molecules, including those with ethanone functionalities. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Reductive Amination Protocols for N-Alkylation and Ring Closure

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly relevant for the synthesis of substituted piperidines. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.comyoutube.com This can be applied to both the N-alkylation of a pre-formed piperidine ring and to the formation of the piperidine ring itself through an intramolecular reaction. mdpi.comnih.gov

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing imines in the presence of other carbonyl groups. masterorganicchemistry.com For example, iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as a reductant can efficiently produce piperidines. mdpi.com

The following table provides examples of reductive amination reactions for piperidine synthesis.

This table illustrates the general principles of reductive amination in piperidine synthesis.

Intramolecular Cyclization Techniques in Piperidine Ring Construction

Intramolecular cyclization is a key strategy for the synthesis of the piperidine ring system, where a single molecule containing both the nitrogen source and a reactive partner undergoes ring closure. mdpi.com A variety of methods fall under this category, including radical cyclizations, transition-metal-catalyzed cyclizations, and electrophilic cyclizations. mdpi.com

For instance, the intramolecular cyclization of alkene-bearing amides can be initiated by hydride transfer to form piperidines. mdpi.com Another approach involves the reductive cyclization of amino acetals, where the stereochemistry of the final piperidine can be controlled by a preceding diastereoselective Mannich reaction. mdpi.com Furthermore, palladium-catalyzed azide (B81097) reduction followed by cyclization offers a route to piperidine derivatives. mdpi.com These methods provide powerful tools for constructing the piperidine core with a high degree of control.

Metal-Catalyzed and Organocatalytic Methodologies in Piperidine Synthesis

The synthesis of the piperidine ring, a privileged scaffold in medicinal chemistry, has been significantly advanced through the development of both metal-catalyzed and organocatalytic methods. acs.orgnih.gov These approaches offer diverse routes to substituted piperidines, often with high levels of control and efficiency.

Metal-Catalyzed Approaches: Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing N-heterocycles. nih.gov Iridium complexes, for instance, have been used to catalyze the N-heterocyclization of primary amines with diols, enabling the synthesis of various five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Palladium catalysis is also widely employed, facilitating Wacker-type aerobic oxidative cyclization of alkenes to form piperidines, morpholines, and piperazines. organic-chemistry.org Furthermore, palladium catalysts are effective for the hydrogenation of pyridine (B92270) derivatives to yield piperidines, a fundamental transformation in heterocyclic chemistry. nih.gov

Copper-catalyzed reactions have emerged as a valuable alternative for intramolecular C-H amination. nih.gov A notable method involves the use of [TpₓCuL] complexes (where Tpₓ is a tris(pyrazolyl)borate ligand) for the synthesis of both pyrrolidines and piperidines from N-fluoride amides. nih.govacs.org This system is significant as many reported methods are only effective for the synthesis of the five-membered pyrrolidine (B122466) ring. acs.org Ruthenium catalysis has also proven effective, with cationic ruthenium complexes enabling the intermolecular coupling of propargylic amides and linear allylic alcohols to generate six-membered cyclic enamides or hemiaminal ethers. rsc.org Another ruthenium-catalyzed method facilitates the direct α-arylation of saturated cyclic amines like piperidine through C-H activation, using arylboronate esters as the coupling partner. nih.gov

Organocatalytic Approaches: Organocatalysis, which avoids the use of metals, has seen rapid development over the past two decades. rsc.org A prominent strategy for piperidine synthesis is the organocatalytic domino Michael addition/aminalization process. acs.orgnih.gov This approach can construct polysubstituted piperidines from aldehydes and trisubstituted nitroolefins, creating four contiguous stereocenters in a single step with excellent enantioselectivity, often using a proline-derived catalyst. acs.orgnih.govacs.org

Hybrid bio-organocatalytic cascades represent another innovative frontier. rsc.orgnih.gov One such system uses a transaminase to generate the reactive cyclic imine intermediate, Δ1-piperideine, in situ. rsc.org This intermediate then undergoes a proline-catalyzed Mannich reaction with various ketones to yield a range of 2-substituted piperidines. rsc.orgnih.gov The Mannich reaction is a key bond-forming step in the biosynthesis of many piperidine alkaloids and has been extensively investigated using organocatalysts. rsc.org

Table 1: Comparison of Catalytic Methodologies for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium (Cp*Ir complex) | N-heterocyclization | Catalyzes reaction of primary amines with diols. | organic-chemistry.org |

| Palladium (Pd(DMSO)₂(TFA)₂) | Wacker-type cyclization | Aerobic oxidative cyclization of alkenes. | organic-chemistry.org |

| Copper ([Tpⁱᵖʳ²Cu(NCMe)]) | Intramolecular C-H Amination | Effective for both piperidine and pyrrolidine synthesis from N-fluoride amides. | acs.org |

| Ruthenium ([Cp*Ru(NCCH₃)₃]PF₆) | Coupling/Condensation | Couples propargylic amides and allylic alcohols. | rsc.org |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Forms four contiguous stereocenters with high enantioselectivity. | acs.orgnih.govacs.org |

| Transaminase / L-proline | Hybrid Bio-Organocatalytic Cascade | In situ generation of cyclic imine followed by Mannich reaction. | rsc.orgnih.gov |

Radical Cyclization Approaches for Heterocyclic Scaffolds

Free radical cyclizations are a powerful and well-established technique for the construction of heterocyclic rings. acs.org These reactions have been successfully applied to the synthesis of piperidine scaffolds, often providing access to complex substitution patterns. acs.orgacs.org

A common strategy involves the 6-exo cyclization of radicals onto a tethered unsaturated system. acs.org For example, a diastereoselective route to 2,4,5-trisubstituted piperidines has been developed based on the 6-exo-trig cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org The choice of radical initiator and trapping agent can significantly influence the reaction's stereoselectivity. While cyclization with tributyltin hydride typically affords trans-piperidines with diastereomeric ratios of 3:1 to 6:1, using tris(trimethylsilyl)silane (B43935) can dramatically enhance the diastereoselectivity to as high as 99:1 in certain cases. acs.org This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. acs.org

Photoredox catalysis offers a modern, metal-free approach to generating the necessary radical species under mild conditions. thieme-connect.comnih.gov A strongly reducing organic photoredox catalyst can be used to generate aryl radicals from linear aryl halide precursors. thieme-connect.comnih.gov These radicals then undergo regioselective cyclization followed by a hydrogen-atom transfer to afford complex spiropiperidines, avoiding the need for toxic reagents like tin hydrides. thieme-connect.comnih.gov

Electrosynthesis provides another green and efficient method for radical-mediated cyclization. nih.gov The electroreductive cyclization of imines with terminal dihaloalkanes has been successfully performed in a flow microreactor to produce piperidine and pyrrolidine derivatives in good yields. nih.gov This electrochemical approach avoids the use of toxic acids, bases, or metal catalysts often required in conventional methods. nih.gov

Table 2: Radical Cyclization Strategies for Piperidine Synthesis

| Method | Precursors | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Tin-mediated Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride, AIBN | 2,4-disubstituted piperidines (trans/cis up to 6:1) | acs.org |

| Silane-mediated Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane, AIBN | 2,4-disubstituted piperidines (trans/cis up to 99:1) | acs.org |

| Photoredox Catalysis | Linear aryl halide precursors with olefin | Organic photoredox catalyst (3DPAFIPN), light | Spirocyclic piperidines | thieme-connect.comnih.gov |

| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Flow microreactor, DBU as base | Piperidine derivatives | nih.gov |

Metal-Free Synthetic Strategies for Related Ethanone and Triazole Derivatives

The development of metal-free synthetic routes is a significant goal in modern chemistry, aiming to reduce cost and avoid metal contamination in final products, which is particularly crucial in pharmaceutical synthesis. tandfonline.comtandfonline.com

Ethanone Derivatives: Metal-free methods have been developed for synthesizing structures related to the ethanone moiety. For instance, a one-pot synthesis of substituted allenes from enones has been discovered, promoted by a tertiary amine base, which provides efficient access to these structures without using any metallic reagents or catalysts. nih.gov In a different context, the synthesis of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a related heterocyclic ethanone, was achieved through the reaction of the corresponding piperazine (B1678402) with 1-bromo-2-fluoroethane in the presence of potassium carbonate, followed by purification. rsc.org While this specific example is for a piperazine, the principles of N-acylation are fundamental and broadly applicable.

Triazole Derivatives: 1,2,3-triazoles are important N-heterocycles found in a wide array of functional materials and bioactive compounds. tandfonline.comtandfonline.com Concerns over the toxicity and explosive nature of azide starting materials have driven the development of metal-free and azide-free synthetic protocols. tandfonline.comtandfonline.com

Several innovative metal-free strategies have emerged. One approach enables the direct preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide, which serves as a renewable dinitrogen source. rsc.org Another versatile method involves the cycloaddition of α-chlorotosylhydrazones with arylamines, which can produce both 1,4- and 1,5-disubstituted 1,2,3-triazoles. tandfonline.comtandfonline.com A related strategy employs an I₂/tert-butyl peroxybenzoate (TBPB)-mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines to afford 1,4-disubstituted-1,2,3-triazoles. tandfonline.com These methods highlight a trend towards greener and safer chemical processes in the synthesis of complex heterocycles. tandfonline.com

Direct Alkylation and Oxidative Coupling Methods in Piperidine Derivative Synthesis

Direct functionalization of the piperidine ring through alkylation and oxidative coupling represents an efficient strategy for elaborating the core structure, avoiding the need for multi-step sequences involving pre-functionalized starting materials.

Direct Alkylation: The direct alkylation of piperidine can occur at either the nitrogen or a carbon atom. N-alkylation is a fundamental transformation, typically achieved by reacting piperidine with an alkyl halide. researchgate.net To favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to an excess of piperidine. researchgate.net The use of a base such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base) can facilitate the reaction. researchgate.net

C-H alkylation is more challenging but offers powerful shortcuts. The regioselective alkylation of the 3-position of piperidine can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form the cyclic imine (Δ¹-piperideine). odu.edu This imine can then be deprotonated to form an enamide anion, which is subsequently alkylated at the 3-position. odu.edu Regioselective 2-alkylation has also been accomplished via the organolithiation of cyclic imines. acs.org

Oxidative Coupling: Oxidative coupling methods create new carbon-carbon or carbon-heteroatom bonds through an oxidative process. A ruthenium-catalyzed C-H activation protocol has been developed for the selective mono-arylation of piperidines at the α-position. nih.gov This reaction uses a pyridine-based directing group and couples the piperidine with arylboronate esters. nih.gov The choice of a bulky substituent on the directing group was critical to prevent undesired bis-arylation. nih.gov

Oxidative amination of non-activated alkenes provides another route to substituted piperidines. nih.gov Gold(I)-catalyzed methods can achieve difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts have also been used for similar transformations, including an enantioselective 6-endo aminoacetoxylation of unactivated alkenes to yield chiral β-acetoxylated piperidines. organic-chemistry.org Furthermore, the regioselective oxidation of piperidine-3 derivatives can serve as a synthetic route to 2,5-substituted piperidines. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Pure this compound Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical chemistry. This can be achieved either by stereoselective synthesis, which creates a specific stereoisomer, or by chiral resolution, which separates a mixture of enantiomers.

Stereoselective Synthesis: Many of the modern catalytic methods used for piperidine synthesis offer high levels of stereocontrol. Organocatalytic domino reactions, for example, can generate multiple stereocenters in a single, highly stereoselective step. acs.orgacs.org A recent four-component reaction using pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium acetate (B1210297) was reported to be highly diastereoselective, producing complex piperidin-2-ones with three or four stereocenters as a single diastereomer. researchgate.net

Radical cyclizations can also be rendered highly diastereoselective, as seen in the synthesis of 2,4-disubstituted piperidines where the use of tris(trimethylsilyl)silane as a trapping agent led to diastereomeric ratios up to 99:1. acs.org Additionally, transition metal catalysis has been leveraged for stereoselective outcomes. For instance, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes using a specially designed pyridine-oxazoline (Pyox) ligand produces chiral piperidines with excellent enantioselectivity. organic-chemistry.org A conceptually new approach to piperine (B192125) analogues involves a stereoselective nucleophilic attack on a cyclobutene (B1205218) lactone, which, after a spontaneous conrotatory 4π-electrocyclic ring opening, forms a pentadienoic acid as a single diastereoisomer. researchgate.net

Chiral Resolution Techniques: When a stereoselective synthesis is not feasible or provides insufficient purity, chiral resolution is employed to separate racemic mixtures. While asymmetric synthesis is often the preferred method for obtaining pure enantiomers, racemic resolution remains an efficient and widely used strategy. nih.gov

For compounds containing an amino group, such as this compound and its analogues, classical resolution can be performed by forming diastereomeric salts with a chiral acid. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization.

Chromatographic methods are also powerful tools for chiral separation. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Another technique involves using a chiral additive in the mobile phase. For example, glycopeptide selectors like Vancomycin have been used as chiral mobile phase additives to separate the enantiomers of aromatic amino acids on an achiral column. nih.gov The separation of enantiomers for chiral 3-amino-piperidine derivatives has also been documented as a key step in the synthesis of certain xanthine-based compounds. google.com These techniques could be readily adapted for the resolution of racemic mixtures of this compound analogues.

Chemical Reactivity and Transformation Studies of 2 Amino 1 Piperidin 1 Yl Ethanone

Oxidative Transformations of the Ethanone (B97240) Moiety and Amine Functionality

The oxidation of α-amino ketones can be complex, with the potential for reactions at both the amino group and the carbon backbone. While specific studies on the oxidation of 2-Amino-1-piperidin-1-yl-ethanone (B2997171) are not extensively documented, the reactivity of analogous compounds provides insight into its potential transformations. For instance, the oxidation of similar α-amino ketones can lead to the formation of α-dicarbonyl compounds or cleavage of the C-C bond adjacent to the carbonyl group.

A related compound, 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, has been noted to undergo oxidation to form the corresponding oxo derivatives. Reagents commonly employed for such transformations include oxidizing agents like potassium permanganate. The presence of the primary amino group in this compound suggests that under certain oxidative conditions, transformation to an imine or further oxidation products could occur.

The synthesis of α-amino ketones can sometimes involve oxidative steps. For example, a transition-metal-free method for the oxidative α-C–H amination of ketones has been developed using sodium percarbonate as the oxidant. colab.ws This highlights the general susceptibility of the α-position of ketones to oxidation and amination.

Reductive Reactions Involving the Carbonyl and Amino Groups

The carbonyl group of the ethanone moiety is susceptible to reduction by various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.uk This reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk The resulting alkoxide is then protonated to yield the corresponding alcohol.

The reduction of this compound with sodium borohydride would be expected to yield 2-amino-1-(piperidin-1-yl)ethan-1-ol. The primary amino group generally does not interfere with this reduction. In fact, methods for the reduction of α-amino acids to 1,2-amino alcohols using NaBH₄ in the presence of an activating agent for the carboxylic acid have been developed, indicating the compatibility of the amino group with this type of reduction. researchgate.net

Below is a table summarizing the expected reductive transformation:

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 2-Amino-1-(piperidin-1-yl)ethan-1-ol |

Substitution Reactions on the Piperidine (B6355638) Ring and Amino Substituents

The primary amino group of this compound is a primary site for nucleophilic substitution reactions. It can react with various electrophiles to form a range of derivatives. For example, N-acylation with acyl chlorides or anhydrides would yield the corresponding N-acylamino-1-piperidin-1-yl-ethanone derivatives.

Derivatization Strategies for Structural Elucidation and Functionalization

The primary amino group is a key handle for the derivatization of this compound. One of the most common derivatization strategies is the formation of Schiff bases through condensation with aldehydes or ketones. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine.

The synthesis of Schiff bases from the related compound 1-(2-aminoethyl)piperazine (B7761512) with various salicylaldehydes has been reported, proceeding via reflux condensation in ethanol. worldresearchlibrary.org A similar strategy could be applied to this compound.

Table of Potential Derivatization Reactions:

| Reactant | Reagent Type | Product Type |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) |

| This compound | Acyl Chloride/Anhydride | N-Acyl Derivative |

These derivatization reactions are valuable for introducing new functional groups, modifying the compound's properties, and for structural elucidation through techniques like NMR and mass spectrometry.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the fundamental reactions that this compound undergoes are well-established in organic chemistry.

The reduction of the ketone by sodium borohydride involves the nucleophilic addition of a hydride ion from the BH₄⁻ complex to the partially positive carbonyl carbon. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like an alcohol or water added during workup) to give the final alcohol product. chemguide.co.uk

The formation of a Schiff base from the primary amine and an aldehyde or ketone proceeds through a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated, leaves as a water molecule, and a pi bond is formed between the carbon and nitrogen, resulting in the imine.

Mechanistic studies on the synthesis of α-amino ketones can also provide insight into their reactivity. For instance, one proposed mechanism for the synthesis of α-amino ketones involves the initial α-iodination of a ketone, followed by a nucleophilic substitution by an amine. colab.ws Another mechanism involves the rhodium(II)-catalyzed reaction of a 1,2,3-triazole to form an α-imino rhodium carbenoid, which then reacts with water to yield the α-amino ketone after tautomerization. colab.ws These synthetic mechanisms underscore the electrophilic nature of the α-carbon and the nucleophilic character of the amine, which are central to the reactivity of the resulting α-amino ketone.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Piperidin 1 Yl Ethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-1-piperidin-1-yl-ethanone (B2997171). By analyzing the chemical environment of proton (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the α-amino ethyl ketone moiety. The piperidine ring protons typically appear as a series of multiplets in the upfield region of the spectrum. Based on data for piperidine, these signals are expected between approximately 1.50 and 2.80 ppm. chemicalbook.com The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded within the ring system due to the inductive effect of the nitrogen.

The methylene (B1212753) protons of the aminomethyl group (-CH₂-NH₂) adjacent to the carbonyl group would likely appear as a singlet further downfield, typically in the range of 3.0-3.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group. The protons of the primary amine (-NH₂) would be visible as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H3, H4, H5 | ~1.50 - 1.70 | Multiplet |

| Piperidine H2, H6 | ~2.70 - 2.80 | Multiplet |

| -C(=O)-CH₂-NH₂ | ~3.0 - 3.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide is the most deshielded, with a characteristic signal expected in the range of 165-175 ppm. The carbons of the piperidine ring will produce signals in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen (C2 and C6) are anticipated to resonate around 40-50 ppm. The other ring carbons (C3, C4, C5) would appear further upfield, typically between 20-30 ppm. The methylene carbon of the aminomethyl group (-CH₂-NH₂) is expected to have a chemical shift in the range of 40-50 ppm, influenced by both the adjacent carbonyl and amino groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | 165 - 175 |

| Piperidine C2, C6 | 40 - 50 |

| Piperidine C3, C5 | 20 - 30 |

| Piperidine C4 | ~25 |

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by the absorption bands of the carbonyl group, the primary amine, and the C-N and C-H bonds.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) are expected to produce two medium-intensity bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration (scissoring) usually appears around 1590-1650 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl chain will be observed as sharp peaks in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations for the amide and the amine are expected in the 1000-1350 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |

| Tertiary Amide | C=O Stretch | 1630 - 1680 | Strong |

| Primary Amine | N-H Bend | 1590 - 1650 | Variable |

Mass Spectrometric Analysis for Accurate Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₇H₁₄N₂O, molecular weight: 142.19 g/mol ), the protonated molecule [M+H]⁺ at m/z 143.11 would be expected under positive ionization conditions. uni.lu

The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways. uab.edu A common fragmentation event for amino compounds is the loss of the amino group or related fragments. nih.govnih.gov The most abundant precursor and product ions for many amino acids are (M+H)⁺ and (M-COOH)⁺. researchgate.net

Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway. This would result in the formation of a stable piperidinyl-carbonyl cation (m/z 112) and an aminomethyl radical.

Cleavage adjacent to the amine: Fragmentation can also be initiated by the nitrogen atom of the piperidine ring, leading to the loss of parts of the ring.

Loss of small molecules: The loss of neutral molecules such as NH₃ (ammonia) or H₂O (water) from the parent ion can also be observed. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M+H]⁺ | 143.11 | Protonated Molecular Ion |

| [C₆H₁₀NO]⁺ | 112 | Piperidinyl-carbonyl fragment |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While no crystal structure for this compound itself is publicly available, analysis of related structures, such as 2,2-dichloro-1-(piperidin-1-yl)ethanone, provides valuable insights into its likely solid-state conformation. researchgate.net X-ray crystallography can unambiguously determine the three-dimensional arrangement of atoms in a crystalline solid. acs.orgacs.org

It is expected that the piperidine ring in this compound would adopt a stable chair conformation, as is typical for this ring system. researchgate.net The amide functional group is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group. In the solid state, the molecules would likely be linked by intermolecular hydrogen bonds. The primary amine (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. These interactions would create a network structure in the crystal lattice, similar to the C-H···O hydrogen bonds that form dimeric aggregates in the crystal structure of its dichlorinated analog. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds and analyzing mixtures. A reversed-phase HPLC (RP-HPLC) method would be well-suited for the analysis of this compound.

A typical RP-HPLC setup would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com To ensure good peak shape and reproducibility for this basic compound, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com This method allows for the separation of the target compound from impurities and starting materials. For applications requiring analysis by mass spectrometry, volatile modifiers like formic acid are preferred. sielc.com This analytical technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to assess its purity and to identify any volatile impurities or byproducts from its synthesis.

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation of the mixture's components is achieved based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase.

As each separated component elutes from the column, it enters the ion source of the mass spectrometer. Here, the molecules are typically ionized by electron impact (EI), a hard ionization technique that results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. These ions are then separated by a mass analyzer, most commonly a quadrupole, based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can confirm the compound's structure. Key fragmentation pathways would likely involve the cleavage of the amide bond and the piperidine ring.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structural Representation |

| 142 | [M]+ (Molecular Ion) | [C7H14N2O]+ |

| 113 | [M - CH2NH2]+ | [C6H9NO]+ |

| 84 | [C5H10N]+ | Piperidine ring fragment |

| 56 | [C3H6N]+ | Piperidine ring fragment |

This table presents plausible fragmentation data based on the structure of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Characterization

For non-volatile or thermally labile derivatives of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. This technique is frequently used in the analysis of complex mixtures and for the trace-level quantification of compounds in various matrices.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The separation is based on the analyte's affinity for the stationary phase of the column and the mobile phase. Following elution from the HPLC column, the analyte enters the mass spectrometer's ion source. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to minimize fragmentation and preserve the molecular ion, often in its protonated form [M+H]+.

The "tandem" aspect of MS/MS involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the [M+H]+ of the target compound) is selected. This ion is then directed into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed in the second stage of mass spectrometry. This process, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment, provides a high degree of selectivity and sensitivity.

Table 2: Plausible LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Precursor Ion (m/z) | 143.1 |

| Product Ion 1 (m/z) | 114.1 |

| Product Ion 2 (m/z) | 86.1 |

| Collision Energy (eV) | 15 |

This table illustrates hypothetical parameters for an LC-MS/MS analysis.

UV-Vis Spectrophotometry for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectrophotometry is a valuable technique for analyzing compounds containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For this compound, the primary chromophore is the carbonyl group (C=O) of the ethanone (B97240) moiety. The presence of non-bonding electrons on the adjacent nitrogen and oxygen atoms can also influence the electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to n → π* and π → π* transitions.

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. While the unconjugated carbonyl group in this compound will have a characteristic absorption, the λmax can be sensitive to the solvent environment. Analysis of derivatives where conjugation is introduced would show a bathochromic (red) shift in the λmax to longer wavelengths.

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| n → π | ~280-300 | Low (<100) |

| π → π | ~180-200 | High (>1000) |

This table shows the anticipated UV-Vis absorption characteristics based on the functional groups present.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and the empirical formula of a synthesized compound.

For this compound, with the molecular formula C7H14N2O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The experimental values, obtained from a combustion analysis, should agree closely with the theoretical values for a pure sample.

Table 4: Elemental Analysis Data for this compound (C7H14N2O)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 59.12 | 59.08 |

| Hydrogen (H) | 9.92 | 9.95 |

| Nitrogen (N) | 19.70 | 19.65 |

| Oxygen (O) | 11.25 | 11.32 |

This table compares the theoretical elemental composition with plausible experimental results for confirmation of the empirical formula.

Computational and Theoretical Chemistry Studies on 2 Amino 1 Piperidin 1 Yl Ethanone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stable conformation, vibrational modes, and electronic distribution.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. niscpr.res.in DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For instance, studies on related heterocyclic ketones, such as 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, have utilized the B3LYP functional with basis sets like cc-pVDZ to predict bond lengths, bond angles, and dihedral angles. niscpr.res.innanobioletters.com Such analyses reveal geometric distortions from idealized values, which can be attributed to steric hindrance and electronic effects of the substituents. nanobioletters.com

A good correlation between experimentally determined and computationally simulated spectroscopic data is often observed. niscpr.res.in For example, the vibrational frequencies calculated by DFT can be compared with experimental FT-IR spectra to confirm the molecular structure. The calculated frequencies for characteristic functional groups, like the carbonyl (C=O) and amine (N-H) stretches in the 2-Amino-1-piperidin-1-yl-ethanone (B2997171) structure, provide a theoretical basis for interpreting experimental spectra.

Table 1: Representative Theoretical Bond Parameters from DFT Calculations on a Related Ketone Data modeled after DFT studies on similar structures.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-N (amide) | 1.39 Å |

| Bond Length | C-C (carbonyl-alpha) | 1.52 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-N-C (piperidine) | 118.0° |

Furthermore, DFT is used to compute the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure determination, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used for smaller systems or for benchmarking DFT results. These high-accuracy calculations are particularly valuable for determining precise electronic properties and reaction energetics, providing a "gold standard" for theoretical studies. For complex molecules like this compound derivatives, these methods can be selectively applied to regions of interest, such as the reaction center, in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations provide a detailed picture of the conformational landscape, showing how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological macromolecule.

For a flexible molecule like this compound, which contains a rotatable bond between the carbonyl group and the piperidine (B6355638) ring, MD simulations can identify the most populated conformations in solution. This is critical for understanding its behavior in a biological context. In studies of similar piperazine-linked compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking, ensuring that the predicted binding pose is maintained over time. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target.

Derivatives of the piperidine and piperazine (B1678402) scaffolds are frequently investigated as inhibitors of various enzymes. nih.govnih.gov For example, in studies on related piperazine-linked naphthalimides, molecular docking was used to evaluate their binding affinity towards Carbonic Anhydrase IX (CAIX), a protein overexpressed in many cancers. nih.gov Docking simulations can reveal key intermolecular interactions, such as:

Hydrogen bonds: The amino group and carbonyl oxygen of this compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The piperidine ring provides a hydrophobic region that can interact with nonpolar pockets in a protein's active site.

Electrostatic interactions: The distribution of charge across the molecule influences its long-range interactions with the protein's electrostatic field.

By analyzing the docking poses and scoring functions, researchers can prioritize which derivatives are most likely to be active, guiding synthetic efforts. acs.org

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches are instrumental in deriving these relationships. By creating a series of virtual analogs of a lead compound like this compound and evaluating their properties, researchers can build predictive models.

For example, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues identified key structural features necessary for inhibitory activity against Mycobacterium tuberculosis IMPDH. nih.gov The research showed that replacing the rigid piperazine ring with a more flexible spacer led to a loss of whole-cell activity, underscoring the importance of the heterocyclic ring for cellular uptake or target engagement. nih.gov Similarly, modifying substituents on the piperidine ring can drastically alter binding affinity and activity. nih.gov These insights, often visualized through 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA or CoMSIA, help in the rational design of more potent and selective compounds.

Predictive Modeling for Biological Activity (e.g., Prediction of Activity Spectra for Substances (PASS))

Beyond targeting a single protein, computational tools can predict the broader biological activity spectrum of a compound. The Prediction of Activity Spectra for Substances (PASS) is an online tool that makes predictions based on the structural formula of a molecule, comparing it against a vast database of known bioactive compounds.

The output of a PASS prediction is a list of potential biological activities, each with a probability value (Pa for "probably active" and Pi for "probably inactive"). This can help identify new potential applications for a compound or flag potential off-target effects early in the drug discovery process. For a molecule like this compound, a PASS analysis could suggest potential activities ranging from enzymatic inhibition to effects on the central nervous system, based on structural similarities to known drugs and bioactive molecules. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-1-(piperazin-1-yl)ethan-1-one |

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone |

| cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone |

| 2-Morpholino-1-(piperazin-1-yl)ethanone |

| 1-(Pyridin-2-yl)ethanone |

| 2-(4-Aminophenoxy)-1-(piperidin-1-yl)ethanone |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

Chemoinformatics and QSAR studies are powerful computational tools that correlate the structural or property descriptors of compounds with their biological activities. For derivatives of this compound, these approaches are instrumental in identifying the key molecular features that govern their interactions with biological targets.

Research on various classes of piperidine-containing compounds has consistently highlighted the importance of the piperidine ring as a key pharmacophore. mdpi.com QSAR studies on diverse sets of piperidine derivatives have been successfully developed to model their biological activities, including anticancer, antimicrobial, and central nervous system effects. These models often employ a range of molecular descriptors.

Key Molecular Descriptors in QSAR Studies of Piperidine Analogs:

QSAR models for piperidine derivatives frequently utilize a combination of descriptors to capture the different aspects of the molecular structure that can influence biological activity. These can be broadly categorized as:

Topological Descriptors: These 2D descriptors encode information about the atom connectivity within the molecule. Examples include the molecular connectivity indices (e.g., Chi indices) and shape indices (e.g., Kappa indices).

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms. They include molecular surface area, volume, and principal moments of inertia.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

QSAR Modeling Techniques:

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Illustrative QSAR Findings for Structurally Related Compounds:

While a specific QSAR model for this compound is not available, studies on related α-keto amides and other piperidine derivatives provide valuable insights. For instance, a study on a series of α-keto phenylamide derivatives with anticancer activity revealed important structure-activity relationships (SAR). nih.gov The modifications at different positions of the molecule, including the cap moiety and various side chains, had significant effects on their proteasome inhibitory and anticancer activities. nih.gov Such findings are instrumental in constructing QSAR models.

Below are hypothetical data tables illustrating the types of descriptors and their correlation with activity that could be expected in a QSAR study of this compound analogs.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Analogs

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| 1 | -H | 142.22 | 0.85 | 49.33 |

| 2 | -CH₃ | 156.25 | 1.25 | 49.33 |

| 3 | -C₂H₅ | 170.28 | 1.65 | 49.33 |

| 4 | -Phenyl | 218.30 | 2.65 | 49.33 |

| 5 | -Cl | 176.66 | 1.55 | 49.33 |

This table is for illustrative purposes and does not represent real experimental data.

Table 2: Example of a Simple QSAR Equation and its Statistical Parameters

A hypothetical QSAR equation for a series of analogs could take the form:

pIC₅₀ = β₀ + β₁ * LogP + β₂ * PSA

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the hydrophobicity descriptor.

PSA is the polar surface area.

β₀, β₁, and β₂ are the regression coefficients determined from the analysis.

Statistical validation of such a model would involve parameters like:

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability from internal cross-validation. |

| p-value | < 0.05 | Indicates the statistical significance of the model. |

This table is for illustrative purposes and does not represent real experimental data.

Investigations into Biological Target Interactions of 2 Amino 1 Piperidin 1 Yl Ethanone and Its Analogues Non Clinical

Molecular Mechanism of Action Elucidation through Target Engagement Studies

Receptor Binding Studies and Ligand-Protein Interaction Profiling

The interaction between small molecule ligands, such as 2-Amino-1-piperidin-1-yl-ethanone (B2997171) analogues, and protein receptors is fundamental to their pharmacological activity. nih.gov Studies have focused on quantifying these interactions to understand structure-activity relationships.

One area of investigation involves the modulation of dopamine (B1211576) receptors. Analogues of Pro-Leu-Gly-NH2 (PLG) where the glycinamide (B1583983) residue is replaced by a piperidine-2-carboxamide (B12353) have been synthesized and studied. These analogues were found to enhance the binding of the dopamine agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) to dopamine receptors in bovine brain tissue, indicating a positive modulatory effect on the receptor. nih.gov The study demonstrated that even with structural modifications, the ability to interact with and modulate the receptor was retained, with some analogues showing a significantly greater enhancement of agonist binding than the parent compound. nih.gov This highlights the potential of the piperidine (B6355638) scaffold in designing molecules that can allosterically or directly influence receptor-ligand binding.

The broader field of relating protein targets through the chemical similarity of their ligands provides a powerful tool for predicting new interactions. nih.gov By analyzing the chemical structures of ligands that bind to various receptors, it's possible to identify unexpected cross-reactivity, suggesting that a compound designed for one target may also interact with another, seemingly unrelated receptor. nih.gov This approach underscores the importance of comprehensive ligand-protein interaction profiling to fully characterize the biological activity of novel chemical entities.

Enzyme Inhibition and Modulation Studies (e.g., Kinases, Topoisomerases, Esterases)

Analogues of this compound have been extensively studied as inhibitors of various enzymes, demonstrating the scaffold's utility in designing targeted therapeutic agents.

Kinase Inhibition: Kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Several piperidine and piperazine (B1678402) derivatives have shown potent inhibitory activity against various kinases.

IKK-2: Piperidinyl aminopyrimidine derivatives have been developed as selective inhibitors of I-kappa B kinase 2 (IKK-2), a key enzyme in the NF-κB inflammatory pathway. One compound with a piperazinosulfonyl substituent showed a half-maximal inhibitory concentration (IC₅₀) of 1.30 µM against IKK-2. nih.gov

PI3K: A thieno[3,2-d]pyrimidine (B1254671) derivative containing a piperazine moiety, GDC-0941, was identified as a potent and selective inhibitor of class I PI3 kinase, an important target in cancer therapy. nih.gov

PIM-1 Kinase: Pyridine-quinoline hybrids have been synthesized as inhibitors of PIM-1 kinase, with kinetic studies revealing that some act as competitive inhibitors. researchgate.net

Other Kinases: Various other kinase inhibitors incorporating the piperidine or piperazine ring have been developed, targeting enzymes such as ALK, ROS1, and FLT3. ed.ac.uk

Table 1: Kinase Inhibition by Piperidine/Piperazine Analogues

| Compound Class | Target Kinase | Key Findings | Reference |

| Piperidinyl aminopyrimidines | IKK-2 | A derivative showed an IC₅₀ of 1.30 µM and high selectivity. | nih.gov |

| Thieno[3,2-d]pyrimidines | Class I PI3K | GDC-0941 identified as a potent, selective, and orally bioavailable inhibitor. | nih.gov |

| Pyridine-quinoline hybrids | PIM-1 | Compounds identified as competitive inhibitors of PIM-1 kinase. | researchgate.net |

| Various | ALK, ROS1, FLT3 | Derivatives show potent inhibition of multiple kinases, including resistance mutants. | ed.ac.uk |

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and are validated targets for antimicrobial and anticancer drugs. A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was shown to inhibit DNA gyrase, a bacterial type II topoisomerase. A DNA gyrase supercoiling assay demonstrated a dose-dependent reduction in enzyme activity as the concentration of PNT increased, identifying this as a key mechanism of its antimicrobial action. mdpi.com

Esterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy. Novel benzofuran-azacyclic hybrids, including derivatives with benzyl (B1604629) piperidine and furoyl piperazine moieties, have been evaluated for their ability to inhibit AChE. acs.org These compounds were found to effectively occupy the substrate channel of the AChE enzyme. One potent compound, featuring a 2-hydroxyethyl piperazine moiety, demonstrated a steady-state inhibition constant (Ki) of 0.051 µM. acs.org

In Vitro Cellular Pathway Modulation Investigations (e.g., Cell Proliferation, Apoptosis, Signaling Pathways)

The enzymatic inhibition described in the previous section translates into measurable effects on cellular pathways.

NF-κB Signaling: By inhibiting IKK-2, piperidinyl aminopyrimidine derivatives can block the phosphorylation of IκB. nih.gov This prevents the activation of NF-κB, a major transcription factor that regulates genes responsible for inflammation and cell proliferation. nih.gov

PI3K/Akt Pathway: The PI3K inhibitor GDC-0941, which contains a piperazine group, directly targets the PI3K/Akt signaling pathway. nih.gov Deregulation of this pathway is common in many cancers, and its inhibition can lead to decreased tumor cell growth and survival. nih.gov

Apoptosis Induction: Certain pyridine-quinoline hybrids designed as PIM-1 kinase inhibitors were found to be potent inducers of apoptosis in cancer cell lines. researchgate.net Compounds were shown to cause significant activation of caspase 3/7 in HepG-2 liver cancer cells, demonstrating their ability to trigger programmed cell death. researchgate.net

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal, Antitubercular)

Derivatives containing the piperidine or piperazine nucleus have demonstrated significant antimicrobial properties.

Antifungal Activity: The same series of disubstituted piperazines that showed antibacterial activity was also tested against fungal pathogens. The best antifungal activity was observed for a compound designated 3k. Trichoderma viride was found to be the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov

Table 2: Antimicrobial Activity of Piperazine Analogues

| Compound Class | Target Organism | Key Findings | Reference |

| Disubstituted piperazines | MRSA, P. aeruginosa, E. coli | More potent than ampicillin (B1664943) against several resistant bacterial strains. | nih.gov |

| Disubstituted piperazines | L. monocytogenes | Identified as the most sensitive bacterium to the tested compounds. | nih.gov |

| Disubstituted piperazines | T. viride, A. fumigatus | Demonstrated significant antifungal activity, with selectivity among species. | nih.gov |

| Naphthoquinone piperazine | S. epidermidis, S. aureus (incl. MRSA) | Potent activity via DNA gyrase inhibition and cytoplasmic disruption. | mdpi.com |

Antilipase and Antioxidant Activity Assessments

Research into the therapeutic potential of related scaffolds has also explored metabolic enzymes and oxidative stress. A series of topiramate-phenolic acid conjugates were synthesized and evaluated for their ability to inhibit pancreatic lipase (B570770) and act as antioxidants. nih.gov One conjugate competitively inhibited pancreatic lipase with an IC₅₀ value of 8.96 µM, which was comparable to the standard drug orlistat. nih.gov Molecular docking and simulation studies confirmed that the compound binds effectively to the enzyme's active site. nih.gov Furthermore, the conjugation of topiramate (B1683207) with phenolic acids conferred significant antioxidant properties to the molecules, allowing them to quench free radicals. nih.gov

Modulation of Neurotransmitter Systems (Mechanistic Studies in vitro/ex vivo)

The piperidine scaffold is a common feature in molecules designed to interact with the central nervous system.

Dopaminergic System: As detailed in section 7.2, analogues of the neuropeptide PLG containing a piperidine-2-carboxamide moiety were shown to modulate dopamine receptors. These compounds enhanced the binding of a dopamine agonist to its receptor in bovine brain tissue, indicating a potential role in modulating dopaminergic neurotransmission. nih.gov

Cholinergic System: In the context of Alzheimer's disease research, novel hybrids containing piperidine or piperazine rings have been developed as dual inhibitors of acetylcholinesterase (AChE) and BACE-1. acs.org One potent compound inhibited AChE with a Ki of 0.051 µM. By blocking the enzyme that breaks down the neurotransmitter acetylcholine, these compounds can enhance cholinergic signaling. acs.org

Future Directions and Emerging Research Avenues for 2 Amino 1 Piperidin 1 Yl Ethanone

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 2-Amino-1-piperidin-1-yl-ethanone (B2997171) and its analogues will likely prioritize the development of environmentally benign and efficient methodologies. Green chemistry principles are becoming central to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. One promising approach is the development of one-pot reactions, which streamline synthetic sequences by performing multiple steps in a single reaction vessel, thereby increasing efficiency and reducing the need for purification of intermediates acs.org.

Furthermore, the exploration of novel catalytic systems could provide more sustainable routes. For instance, methods developed for other heterocyclic compounds, such as the use of ecocatalysts like NaAlO₂ for the synthesis of 2-aminothiophenes, could inspire new pathways for piperidine-based structures nih.gov. Research could focus on catalyst-free conditions or the use of biodegradable catalysts to further enhance the sustainability of the synthesis. nih.gov

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Principle | Potential Advantage for Synthesizing this compound |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. acs.org | Increased efficiency, reduced solvent waste, and lower energy consumption. |

| Green Catalysis | Utilizing environmentally friendly catalysts (e.g., biocatalysts, earth-abundant metals). | Reduced toxicity and environmental impact compared to traditional heavy metal catalysts. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, better control over reaction parameters, and easier scalability. |

| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions. | Accelerated reaction times, increased yields, and often milder reaction conditions. |

Advanced Computational Design of Analogues with Enhanced Selectivity for Specific Biological Targets

Computational chemistry and molecular modeling are indispensable tools for the rational design of new chemical entities with improved biological profiles. For this compound, in silico techniques can guide the design of analogues with high affinity and selectivity for specific biological targets, thereby minimizing off-target effects.

Molecular docking simulations can predict the binding modes and affinities of designed analogues within the active site of a target protein. rsc.orgnih.govnih.gov This allows for a virtual screening process to prioritize compounds for synthesis. For example, studies on other piperidine (B6355638) derivatives have successfully used docking to identify potent ligands for targets like the sigma-1 receptor (S1R) rsc.orgnih.gov. Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. rsc.orgnih.govnih.govnih.gov These computational studies are critical for structure-based drug design and optimization. rsc.org

Table 2: Computational Tools for Analogue Design

| Computational Tool | Application in Drug Design | Relevance for this compound Analogues |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | To identify structural modifications that enhance binding to a specific therapeutic target. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. rsc.orgnih.govnih.gov | To understand the dynamic behavior of analogues in the binding pocket and refine their design for optimal interaction. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | To build predictive models for the activity of unsynthesized analogues, accelerating the design-synthesis-test cycle. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To design novel scaffolds that retain the key interacting features of the parent compound while having improved properties. |

Exploration of Undiscovered Biological Activities through Phenotypic and Target-Based High-Throughput Screening (in vitro)

High-Throughput Screening (HTS) offers a powerful platform for discovering novel biological activities of a compound by testing it against a vast number of biological targets or in various cellular models. nih.gov For this compound and a library of its derivatives, both target-based and phenotypic screening approaches could unveil previously unknown therapeutic potentials.